molecular formula C22H26N2O3 B11098556 Ethyl 1-(3-carbamoylbenzyl)-4-phenylpiperidine-4-carboxylate

Ethyl 1-(3-carbamoylbenzyl)-4-phenylpiperidine-4-carboxylate

Cat. No.: B11098556
M. Wt: 366.5 g/mol
InChI Key: AUAKGHLMWPKCCK-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(AMINOCARBONYL)BENZYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and an ethyl ester. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[3-(AMINOCARBONYL)BENZYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Ethyl Ester: The ethyl ester is formed through esterification, where an alcohol reacts with a carboxylic acid or its derivatives.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[3-(AMINOCARBONYL)BENZYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(AMINOCARBONYL)BENZYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-[3-(AMINOCARBONYL)BENZYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 1-[(3-carbamoylphenyl)methyl]-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C22H26N2O3/c1-2-27-21(26)22(19-9-4-3-5-10-19)11-13-24(14-12-22)16-17-7-6-8-18(15-17)20(23)25/h3-10,15H,2,11-14,16H2,1H3,(H2,23,25)

InChI Key

AUAKGHLMWPKCCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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